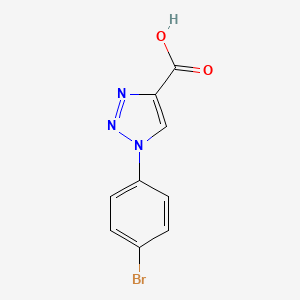
Methyl 2-amino-4-methylpyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-amino-4-methylpyridine-3-carboxylate” is a chemical compound that is used as a pharmaceutical intermediate . It has a molecular formula of C8H10N2O2 and a molecular weight of 166.1772 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-methylpyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2-position with an amino group, at the 3-position with a carboxylate group, and at the 4-position with a methyl group .Chemical Reactions Analysis
“Methyl 2-amino-4-methylpyridine-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in substitution, amidation, cyclization, bromination, demethylation, and deacetylation reactions .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-methylpyridine-3-carboxylate” is a clear, light yellow liquid. It has a melting point of -19 °C. It is freely soluble in DMF and water, slightly soluble in aliphatic hydrocarbons and petroleum ether, and freely soluble in coal tar bases and lower alcohols .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Methyl 2-amino-4-methylpyridine-3-carboxylate derivatives exhibit significant antimicrobial properties. For example, certain derivatives synthesized for their in vitro antimicrobial activity showed good efficacy against various microorganisms (Nagashree, Mallu, Mallesha, & Bindya, 2013).
Catalysis and Synthesis
- This compound is used in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, crucial for synthesizing N-substituted nicotinamide related compounds (Takács, Jakab, Petz, & Kollár, 2007).
- It also plays a role in the synthesis of various organocatalysts and amino acids. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates derived from it catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Electrochemical Applications
- In electrochemistry, this compound is involved in the electrocatalytic carboxylation of related compounds with CO2 in ionic liquids, offering a new approach to synthesizing aminonicotinic acid (Feng, Huang, Liu, & Wang, 2010).
Metal Complex Formation and Analysis
- Methyl 2-amino-4-methylpyridine-3-carboxylate is used to create metal complexes, which are then analyzed for their structure, DNA interactions, and antimicrobial activity. For example, complexes formed with silver ions have shown significant antimicrobial activity (Abu-Youssef et al., 2010).
Corrosion Inhibition
- This compound is also studied for its potential in corrosion inhibition. Research indicates that 2-amino-4-methylpyridine can significantly reduce the corrosion of mild steel in certain environments (Mert, Yüce, Kardaş, & Yazıcı, 2014).
Neuroprotective and Neuromuscular Applications
- Certain derivatives of this compound have been found to have neuroprotective properties against excitotoxic neuronal death, highlighting their potential in treating neurological conditions (Battaglia et al., 1998).
Lanthanide Complexes for Protein Labeling
- Derivatives of this compound are synthesized for creating lanthanide complexes, which are then used for protein labeling and time-resolved luminescence imaging, indicating its applications in biochemical research (Weibel et al., 2004).
Safety And Hazards
“Methyl 2-amino-4-methylpyridine-3-carboxylate” is harmful if inhaled or swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
Relevant Papers Relevant papers related to “Methyl 2-amino-4-methylpyridine-3-carboxylate” can be found on various scientific databases such as Sigma-Aldrich . These papers provide more detailed information about the compound, including its synthesis, properties, and applications.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZPWOSVPDIICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652066 | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methylpyridine-3-carboxylate | |
CAS RN |
76336-16-8 | |
| Record name | Methyl 2-amino-4-methyl-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76336-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)


![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)

![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)